molecular formula C10H13ClN2 B12985307 (S)-3-Chloro-4-(pyrrolidin-2-yl)aniline

(S)-3-Chloro-4-(pyrrolidin-2-yl)aniline

Cat. No.: B12985307
M. Wt: 196.67 g/mol
InChI Key: PHERNWVXYFUKQE-JTQLQIEISA-N
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Description

(S)-3-Chloro-4-(pyrrolidin-2-yl)aniline is a compound that features a pyrrolidine ring attached to an aniline moiety, with a chlorine atom at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Chloro-4-(pyrrolidin-2-yl)aniline typically involves the formation of the pyrrolidine ring followed by its attachment to the aniline moiety. One common method involves the use of a chiral auxiliary to ensure the correct stereochemistry of the pyrrolidine ring. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Catalysts and continuous flow reactors might be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Chloro-4-(pyrrolidin-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines.

Scientific Research Applications

(S)-3-Chloro-4-(pyrrolidin-2-yl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-3-Chloro-4-(pyrrolidin-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle that serves as a precursor for more complex compounds.

    Aniline: A basic aromatic amine that forms the core structure of many pharmaceuticals.

    Chloroaniline: An aniline derivative with a chlorine substituent, similar to (S)-3-Chloro-4-(pyrrolidin-2-yl)aniline.

Uniqueness

This compound is unique due to the combination of its pyrrolidine ring and chlorine-substituted aniline moiety. This structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

Molecular Formula

C10H13ClN2

Molecular Weight

196.67 g/mol

IUPAC Name

3-chloro-4-[(2S)-pyrrolidin-2-yl]aniline

InChI

InChI=1S/C10H13ClN2/c11-9-6-7(12)3-4-8(9)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5,12H2/t10-/m0/s1

InChI Key

PHERNWVXYFUKQE-JTQLQIEISA-N

Isomeric SMILES

C1C[C@H](NC1)C2=C(C=C(C=C2)N)Cl

Canonical SMILES

C1CC(NC1)C2=C(C=C(C=C2)N)Cl

Origin of Product

United States

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